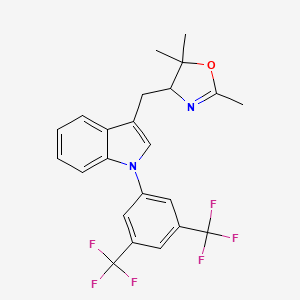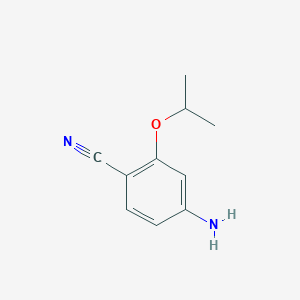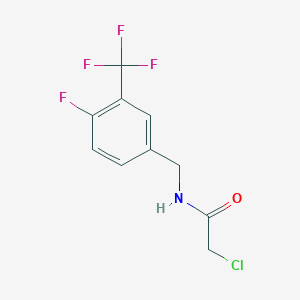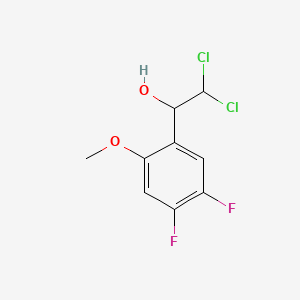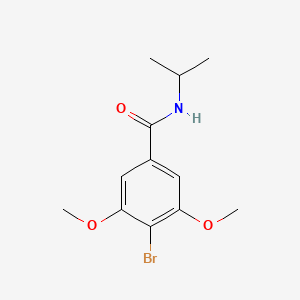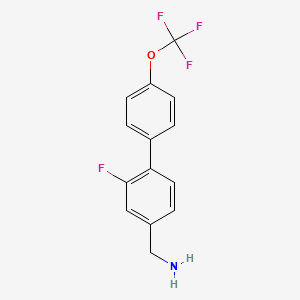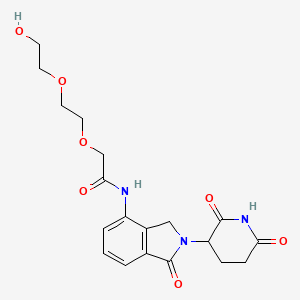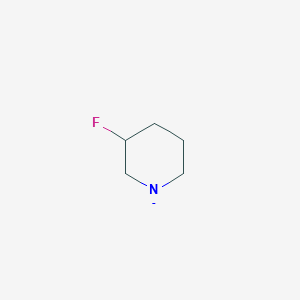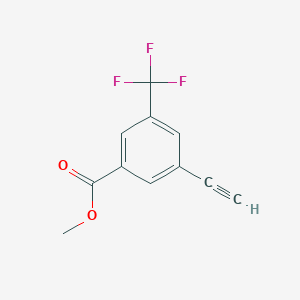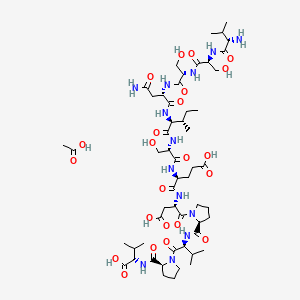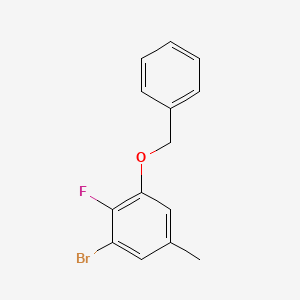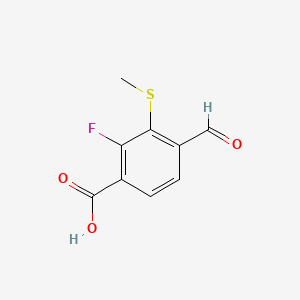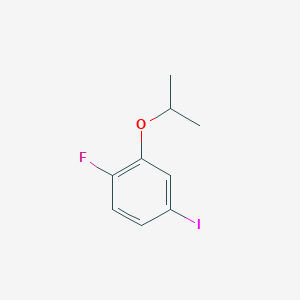
1-Fluoro-4-iodo-2-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10FIO It is a derivative of benzene, characterized by the presence of fluorine, iodine, and isopropoxy groups attached to the benzene ring
Preparation Methods
The synthesis of 1-Fluoro-4-iodo-2-isopropoxybenzene typically involves organic synthesis techniques. One common method is electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the fluorine, iodine, and isopropoxy groups. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product .
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the compound. Specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-Fluoro-4-iodo-2-isopropoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine or iodine atoms on the benzene ring.
Oxidation and Reduction: The isopropoxy group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The iodine atom can be involved in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Fluoro-4-iodo-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development. Researchers study its interactions with biological targets to identify potential therapeutic applications.
Industry: In the chemical industry, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-iodo-2-isopropoxybenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the compound forms a positively charged intermediate, which then undergoes further reactions to yield the final product . The molecular targets and pathways involved vary based on the specific application and the nature of the reactions.
Comparison with Similar Compounds
1-Fluoro-4-iodo-2-isopropoxybenzene can be compared with other similar compounds, such as:
1-Fluoro-4-iodo-2-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, which may affect its reactivity and applications.
1-Fluoro-2-iodobenzene:
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for synthetic chemistry, biological studies, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers harness its full potential.
Properties
Molecular Formula |
C9H10FIO |
|---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
1-fluoro-4-iodo-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10FIO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 |
InChI Key |
QXXXMTLWPXSXMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


